molecular formula C24H27N3O4S B11078932 N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11078932
M. Wt: 453.6 g/mol
InChI Key: WVOLMRUNADNAMM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups, an imidazolidinone ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are typically introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced imidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thioxo group and the imidazolidinone ring could facilitate binding to active sites or allosteric sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-chloroacetamide: A precursor in the synthesis of the target compound.

    (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one: Another intermediate used in the synthesis.

    N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: A structurally related compound with similar synthetic routes.

Uniqueness

N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}acetamide is unique due to the combination of its functional groups and the specific arrangement of its atoms. This uniqueness can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H27N3O4S/c1-4-14-27-23(29)21(16-22(28)25-18-7-11-20(31-3)12-8-18)26(24(27)32)15-13-17-5-9-19(30-2)10-6-17/h4-12,21H,1,13-16H2,2-3H3,(H,25,28)

InChI Key

WVOLMRUNADNAMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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